

# Technical Support Center: Spatter Control for LH-708 Electrodes

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## Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control spatter when using **LH-708** welding electrodes.

## Frequently Asked Questions (FAQs)

Q1: What is **LH-708** and why is it used?

**LH-708** is a low-heat input, hot work tool steel electrode. It is primarily used for repairing tools and dies made of similar materials, or for fabricating hot work tools from carbon or low-alloy steels. Its deposit is known for being high-quality, tough, and wear-resistant.[1][2]

Q2: Is the **LH-708** electrode prone to producing a lot of spatter?

Low-hydrogen electrodes, a category that shares characteristics with specialty electrodes like the **LH-708**, are generally known for producing a smooth, stable arc with low spatter levels.[3][4][5] However, excessive spatter can still occur if proper procedures and parameters are not followed.

Q3: What are the primary causes of excessive spatter when using **LH-708** electrodes?

The most common causes of spatter in Shielded Metal Arc Welding (SMAW), the process used for **LH-708**, include:

- **Incorrect Welding Current (Amperage):** Setting the amperage too high can lead to excessive spatter.[\[6\]](#)[\[7\]](#)
- **Improper Arc Length:** A long arc length is a frequent cause of spatter.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Incorrect Electrode Angle:** An improper angle of the electrode in relation to the workpiece can destabilize the arc.[\[9\]](#)[\[10\]](#)
- **Contaminated Workpiece Surface:** The presence of oil, rust, paint, or other contaminants on the welding surface can cause spatter.[\[8\]](#)[\[9\]](#)[\[11\]](#)
- **Inconsistent Travel Speed:** Moving the electrode too quickly or too slowly can result in spatter.[\[8\]](#)[\[9\]](#)
- **Moisture in the Electrode Coating:** Although low-hydrogen electrodes are designed to have low moisture, improper storage can lead to moisture absorption, which can cause spatter and other weld defects.[\[6\]](#)[\[12\]](#)

## Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to spatter when using **LH-708** electrodes.

### Issue: Excessive Spatter

#### Step 1: Verify Welding Parameters

Ensure your welding parameters are within the recommended range for the specific diameter of the **LH-708** electrode you are using.

#### Recommended Welding Parameters for **LH-708**

Electrode Diameter (mm)	Current (Amps)	Polarity
2.5	50 - 70	AC / DC (+)
3.2	90 - 110	AC / DC (+)
4.0	140 - 160	AC / DC (+)
5.0	190 - 230	AC / DC (+)

Data sourced from Ador Fontech technical specifications.[\[1\]](#)

### Step 2: Check Arc Length

Maintain a short and consistent arc length. A good rule of thumb for low-hydrogen type electrodes is to keep the arc length no greater than the diameter of the electrode's core wire.[\[7\]](#)  
[\[12\]](#) Long arcing is a primary cause of spatter.[\[6\]](#)[\[7\]](#)

### Step 3: Evaluate Electrode Angle and Travel Speed

- **Electrode Angle:** For flat and horizontal positions, maintain a drag travel angle, keeping the electrode nearly on top of the weld puddle.[\[3\]](#) A typical angle is 15° to 20° from the vertical.  
[\[10\]](#)
- **Travel Speed:** Adjust your travel speed to be consistent. A speed that is too fast or too slow can lead to an unstable weld pool and spatter.[\[8\]](#)[\[9\]](#)

### Step 4: Prepare the Workpiece Surface

Thoroughly clean the area to be welded. Remove any rust, oil, grease, paint, or other contaminants using a wire brush or grinder.[\[8\]](#)[\[9\]](#)[\[11\]](#) A clean surface is crucial for a stable arc and minimal spatter.

### Step 5: Ensure Proper Electrode Storage and Handling

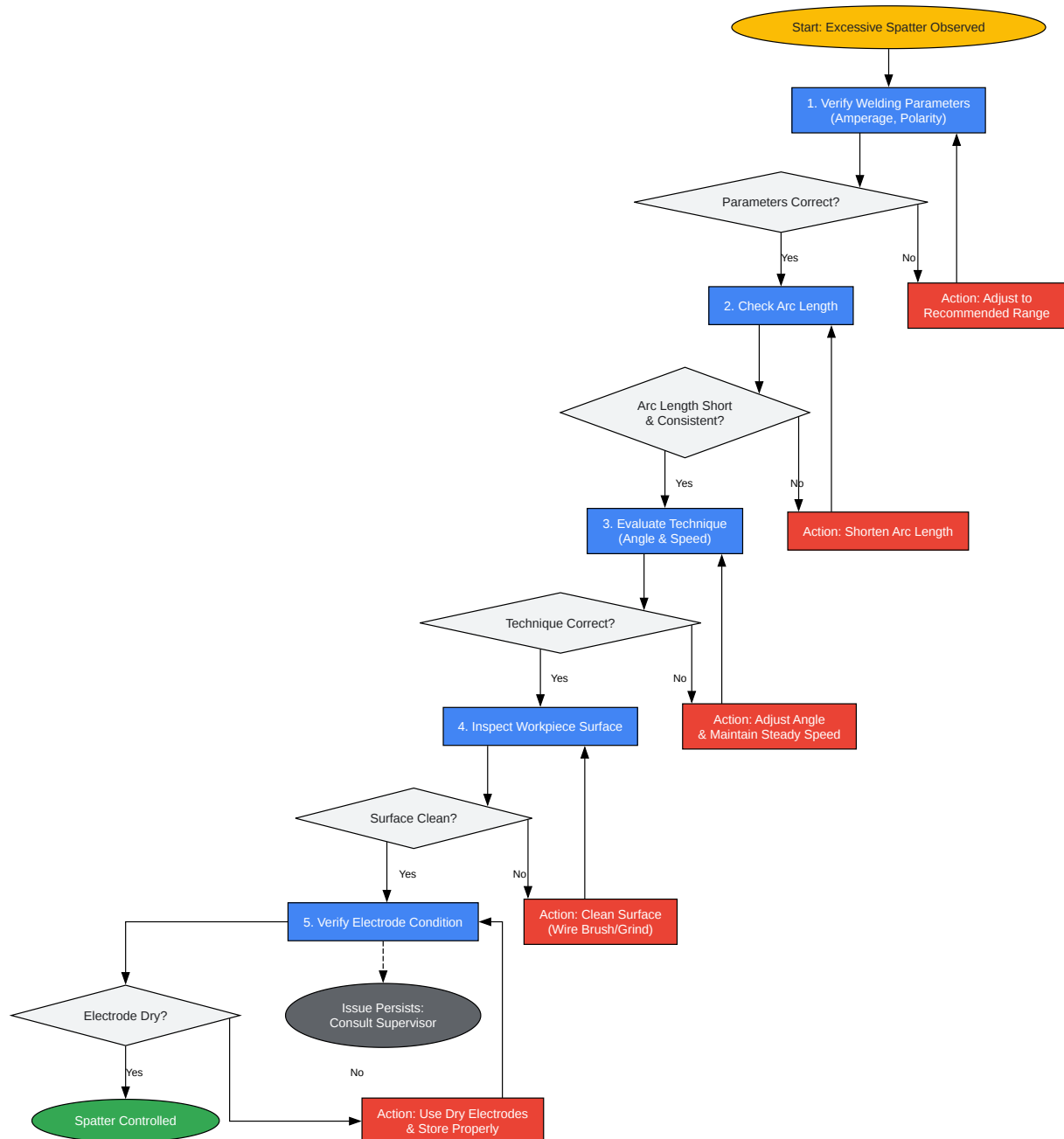
Low-hydrogen electrodes must be kept dry to prevent moisture absorption, which can lead to increased spatter and hydrogen-induced cracking.[\[12\]](#) Store opened electrodes in a

temperature-controlled oven according to the manufacturer's recommendations.[3][12] Handle the electrodes with clean, dry gloves.[3]

## Experimental Protocols & Visualizations

### Troubleshooting Workflow for Spatter Control

The following diagram illustrates a logical workflow for troubleshooting spatter issues when using **LH-708** electrodes.



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